2-(4-Benzylpiperidino)acetonitrile
Description
Foundational Context within Organic Chemistry and Heterocyclic Compounds
2-(4-Benzylpiperidino)acetonitrile belongs to the broad class of heterocyclic compounds, which are organic compounds containing a ring structure with at least two different elements as members of the ring. Specifically, it is a derivative of piperidine (B6355638), a saturated six-membered heterocycle containing one nitrogen atom. The presence of the benzyl (B1604629) group attached to the 4-position of the piperidine ring and the acetonitrile (B52724) group on the piperidine nitrogen imparts a unique combination of steric and electronic properties to the molecule.
The piperidine scaffold is a prevalent motif in numerous natural products and synthetic pharmaceuticals, valued for its three-dimensional structure and ability to interact with biological targets. The N-benzyl group is a common protecting group and can also contribute to biological activity through cation-π interactions. nih.gov The acetonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a valuable synthon for further chemical transformations. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 25842-31-3 |
| Molecular Formula | C₁₄H₁₈N₂ |
| Molecular Weight | 218.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 54-58 °C |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Note: The data in this table is compiled from various chemical supplier databases and may have slight variations.
Overview of Early Research and Reported Synthesis Efforts
Early research on this compound was primarily focused on its synthesis as a chemical intermediate. The most common and straightforward method for its preparation involves the nucleophilic substitution reaction between 4-benzylpiperidine (B145979) and a haloacetonitrile, typically chloroacetonitrile (B46850) or bromoacetonitrile (B46782). This reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium carbonate, in an organic solvent like acetonitrile or dimethylformamide (DMF). The base serves to deprotonate the secondary amine of the 4-benzylpiperidine, increasing its nucleophilicity to attack the electrophilic carbon of the haloacetonitrile.
Alternative, though less common, synthetic approaches could theoretically involve the reaction of a pre-formed N-cyanomethylpiperidine derivative with a benzylating agent at the 4-position, though this is a more complex and less direct route.
Current Relevance and Research Trajectories
The contemporary significance of this compound lies predominantly in its application as a key building block in medicinal chemistry and drug discovery. Its structural motifs are found in a range of biologically active molecules.
Recent research has demonstrated the utility of the this compound core in the development of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as sigma (σ) receptor ligands. nih.gov Sigma receptors are a class of proteins implicated in a variety of neurological and psychiatric disorders, and compounds that modulate their activity are of significant interest.
Furthermore, the N-benzylpiperidine fragment is a recognized pharmacophore in the design of central nervous system (CNS) active agents. researchgate.net The acetonitrile group can be elaborated into various functional groups to create libraries of compounds for screening against different biological targets. For example, the synthesis of N'-2-(4-benzylpiperidin-1-yl)acylhydrazone derivatives, which showed potential as dual inhibitors for cholinesterases and Aβ aggregation, highlights the utility of the parent acetonitrile in creating compounds with potential applications in Alzheimer's disease treatment. nih.gov
Current research trajectories continue to leverage the versatility of this compound for the synthesis of novel compounds with diverse pharmacological profiles. The exploration of new catalytic methods for the functionalization of the piperidine ring and the transformation of the acetonitrile group are active areas of investigation, aiming to expand the chemical space accessible from this valuable starting material.
Table 2: Structurally Related Compounds and their Research Context
| Compound Name | CAS Number | Structural Difference from this compound | Research Context/Application |
| 4-Benzylpiperidine | 31252-42-3 | Lacks the acetonitrile group on the nitrogen. | Precursor for synthesis; investigated as a monoamine releasing agent. wikipedia.org |
| 2-(Piperidin-1-yl)acetonitrile | 3010-02-4 | Lacks the benzyl group at the 4-position. | Simpler analog used in various chemical syntheses. |
| 1-Benzyl-4-cyanopiperidine | 56243-25-5 | Cyano group is at the 4-position, not on a methylene (B1212753) attached to the nitrogen. | Intermediate for the synthesis of other piperidine derivatives. |
| N'-[2-(4-Benzylpiperazin-1-yl)acetyl]hydrazide | Not readily available | Piperazine ring instead of piperidine. | Investigated for potential biological activities. |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-7,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVSWMWBQLOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443413 | |
| Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25842-31-3 | |
| Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 2 4 Benzylpiperidino Acetonitrile
Direct Synthesis of 2-(4-Benzylpiperidino)acetonitrile
The most direct route to this compound involves the N-alkylation of 4-benzylpiperidine (B145979) with a cyanomethylating agent. This method leverages the nucleophilic nature of the secondary amine in the piperidine (B6355638) ring to form a new carbon-nitrogen bond.
Reactions Utilizing 4-Benzylpiperidine as a Key Starting Material
4-Benzylpiperidine serves as the foundational building block for the synthesis of this compound. The synthesis is typically achieved through the nucleophilic substitution reaction of 4-benzylpiperidine with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782). In this reaction, the lone pair of electrons on the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the haloacetonitrile, displacing the halide and forming the desired product.
The use of a base, such as potassium carbonate or triethylamine, is common in these reactions to neutralize the hydrogen halide that is formed as a byproduct, thus driving the reaction to completion.
Role of Acetonitrile (B52724) as a Cyanomethylating Agent
While acetonitrile itself is not typically used to directly cyanomethylate amines, its derivatives, haloacetonitriles (e.g., chloroacetonitrile, bromoacetonitrile), are effective cyanomethylating agents. In these reagents, the halogen atom activates the adjacent methylene (B1212753) group, making it susceptible to nucleophilic attack by amines like 4-benzylpiperidine.
In some specialized contexts, acetonitrile can participate in reactions to form new carbon-carbon and carbon-nitrogen bonds. For instance, under electrochemical conditions or with specific catalysts, acetonitrile can act as a source for the acetamide (B32628) or cyanomethyl group. researchgate.net However, for the direct synthesis of this compound, haloacetonitriles remain the more conventional and efficient reagents.
Optimized Methodologies and Reaction Conditions
The synthesis of N-substituted piperidines via alkylation is a well-established transformation. For the specific synthesis of this compound, optimal conditions often involve the use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can facilitate the nucleophilic substitution.
A typical procedure involves stirring 4-benzylpiperidine with a slight excess of chloroacetonitrile or bromoacetonitrile in the presence of a base like potassium carbonate at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by extraction and purified by column chromatography.
| Starting Materials | Reagents | Solvent | Conditions | Product |
| 4-Benzylpiperidine | Chloroacetonitrile, K₂CO₃ | DMF | Room Temperature | This compound |
| 4-Benzylpiperidine | Bromoacetonitrile, Et₃N | Acetonitrile | Reflux | This compound |
Derivatization and Functionalization of the this compound Scaffold
The this compound molecule offers several sites for further chemical modification, allowing for the generation of a diverse library of related compounds.
Modifications at the Nitrile Functionality
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, 2-(4-benzylpiperidino)acetic acid, or an amide, 2-(4-benzylpiperidino)acetamide. The commercially available 2-(4-benzylpiperidino)acetic acid hydrochloride suggests that this hydrolysis is a feasible and practiced transformation. researchgate.net The choice of reaction conditions (e.g., concentration of acid/base, temperature, reaction time) can be tuned to favor the formation of either the carboxylic acid or the amide. researchgate.net
Reduction: The nitrile can be reduced to a primary amine, 2-(4-benzylpiperidino)ethanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation, converting the carbon-nitrogen triple bond to a single bond. masterorganicchemistry.com This resulting diamine is a valuable building block for further synthesis.
Structural Diversification of the Piperidine Ring
The piperidine ring and its substituents also present opportunities for structural diversification.
N-Debenzylation: The N-benzyl group can be removed through various methods, most commonly via catalytic hydrogenation. google.com Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas cleaves the benzyl (B1604629) group, yielding 2-(piperidino)acetonitrile. This deprotection unmasks the secondary amine, allowing for the introduction of different substituents at the nitrogen atom. Other methods for N-debenzylation under acidic conditions have also been reported. nih.gov
Functionalization of the Benzyl Group: The benzyl group itself can be functionalized. The benzylic position is susceptible to oxidation, which can convert the methylene group into a carbonyl, or the entire benzyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. google.com
Substituent Effects on the Benzyl Moiety
The rate and selectivity of the hydrogenolytic cleavage of the benzyl group are sensitive to the electronic properties of the substituents on the phenyl ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density at the benzylic position and affect the group's interaction with a catalyst surface. For instance, in the hydrogenolysis of substituted benzyl-type alcohols, the electronic properties of substituents on the benzene (B151609) ring were found to be more influential than steric hindrance. researchgate.net A study on the hydrogenolysis of benzyl groups showed that the presence of a p-methoxy group could suppress the reaction, indicating a strong electronic effect. researchgate.net
Computational studies on the Ru-catalyzed hydrogenation of substituted ethyl benzoates to benzyl alcohols have also shown that electron-withdrawing groups on the ester favor the hydrogenation, while electron-donating groups make the reaction more difficult. epa.gov This suggests that the electronic nature of substituents on the benzyl ring of this compound would similarly modulate its reactivity in hydrogenation or hydrogenolysis reactions. For example, debenzylation is a common strategy in the synthesis of piperidine derivatives, and the ease of this reaction can be tuned by substituents. google.comorganic-chemistry.org Catalytic transfer hydrogenation, using reagents like formic acid or cyclohexene (B86901) with a palladium catalyst, is an effective method for removing O-benzyl protective groups, and the efficiency can be influenced by the electronic environment. organic-chemistry.orgrsc.org
The following table summarizes the expected influence of various substituents on the reactivity of the benzyl group in catalytic hydrogenolysis, based on established principles from related chemical systems. researchgate.netoup.com
| Substituent (Position) | Electronic Effect | Expected Impact on Hydrogenolysis Rate | Rationale |
| 4-Methoxy (-OCH₃) | Strong Electron-Donating | Decreased | Increased electron density at the benzylic position can strengthen the C-N bond or alter adsorption on the catalyst surface, suppressing hydrogenolysis. researchgate.net |
| 4-Methyl (-CH₃) | Weak Electron-Donating | Slightly Decreased | The modest electron-donating nature can slightly inhibit cleavage compared to the unsubstituted ring. researchgate.net |
| 4-Nitro (-NO₂) | Strong Electron-Withdrawing | Increased | The strong electron-withdrawing effect weakens the benzylic C-N bond, facilitating cleavage. This group itself is readily hydrogenated. |
| 4-Chloro (-Cl) | Weak Electron-Withdrawing (Inductive), Weak Electron-Donating (Resonance) | Slightly Increased | The net effect typically facilitates hydrogenolysis, though hydrodechlorination can be a competing reaction. |
Advanced Synthetic Techniques for Analogues
The synthesis of analogues of this compound often requires sophisticated chemical strategies to achieve desired complexity and stereochemical control. These methods enable the precise modification of the core structure, paving the way for the creation of novel derivatives.
Chemo- and Regioselective Transformations
Chemo- and regioselectivity are crucial when modifying a multifunctional molecule like this compound or its derivatives. The molecule possesses several reactive sites: the benzyl C-N bond, the piperidine nitrogen, the α-carbon to the nitrile, and the nitrile group itself. Selective reactions allow for the modification of one site without affecting the others.
For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, under conditions that leave the benzyl group intact. Conversely, the benzyl group can be removed via catalytic hydrogenolysis without affecting a nitrile group, although harsh conditions might also reduce the nitrile. The choice of catalyst and reaction conditions is paramount. For instance, using a Pd/C catalyst with a pyridine (B92270) additive can selectively suppress the hydrogenolysis of certain benzyl groups while allowing for the hydrogenation of other functionalities. researchgate.net
The synthesis of substituted benzo[c]pyrazolo nih.govresearchgate.netnaphthyridines through a one-pot, multi-component reaction highlights the power of regioselective synthesis, where intermediates undergo a cascade of reactions including Knoevenagel condensation, Michael addition, and cyclization in a controlled manner. nih.gov Similarly, developing analogues of this compound could involve regioselective functionalization of the piperidine ring at positions other than the nitrogen or C4, potentially through cyclization reactions or by starting from pre-functionalized piperidones. nih.gov
Catalytic Approaches in Synthesis
Catalysis is fundamental to the efficient synthesis of 4-benzylpiperidine derivatives. Catalytic hydrogenation is widely used to form the piperidine ring from a pyridine precursor. wikipedia.org For instance, 4-benzylpyridine (B57826), which can be synthesized from 4-cyanopyridine (B195900) and toluene (B28343), is catalytically hydrogenated to yield 4-benzylpiperidine. wikipedia.orgchemicalbook.com The choice of catalyst (e.g., Platinum, Palladium, Nickel, Iridium) can influence the stereochemistry and selectivity of the reduction. oup.comdicp.ac.cnscholaris.carsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for constructing the C-C bond between the piperidine ring and the benzyl group. An efficient method involves the Suzuki coupling of a piperidine-derived borane (B79455) with various aryl halides or triflates, allowing for the introduction of a wide array of substituted benzyl groups. organic-chemistry.org This protocol is highly tolerant of different functional groups on both coupling partners. organic-chemistry.org
Iridium-catalyzed asymmetric hydrogenation of quinoline (B57606) derivatives provides a route to chiral tetrahydroquinolines, demonstrating the potential for creating stereochemically defined piperidine analogues. dicp.ac.cn Furthermore, biocatalytic approaches using enzymes like transaminases are emerging as highly selective methods for producing chiral substituted piperidines from prochiral ketones. nih.govacs.org
The following table presents various catalytic systems applicable to the synthesis of 4-benzylpiperidine analogues.
| Catalytic System | Reaction Type | Application | Reference |
| Pd/C, H₂ | Catalytic Hydrogenation | Reduction of a 4-benzylpyridine precursor to form the piperidine ring. | wikipedia.org |
| PdCl₂(dppf) | Suzuki Cross-Coupling | Formation of the C4-benzyl bond by coupling a piperidine borane with an aryl halide. | organic-chemistry.org |
| [Ir(COD)Cl]₂/Bisphosphine/I₂ | Asymmetric Hydrogenation | Enantioselective reduction of N-heterocycles to produce chiral piperidine analogues. | dicp.ac.cn |
| Pt/SiO₂ | Heterogeneous Catalytic Hydrogenation | Reduction of N-benzyl nicotinamide, a model for modifying N-heterocycles. | rsc.org |
| Raney Nickel, H₂ | Catalytic Hydrogenolysis | Cleavage of benzyl groups, with stereochemical outcome depending on the catalyst. | oup.com |
Multistep Synthetic Sequences for Complex Derivatives
The construction of complex derivatives often necessitates carefully designed multistep synthetic sequences. These routes allow for the gradual build-up of molecular complexity and the introduction of multiple functional groups with precise control. A plausible sequence for a complex analogue of this compound could start from a commercially available piperidine derivative.
For example, a synthetic route described in a patent for N-benzyl-4-piperidinecarboxaldehyde starts with 4-piperidinecarboxylic acid. google.com This is esterified, then N-benzylated. The resulting ester is hydrolyzed to the acid, which is then converted to an amide. Dehydration of the amide yields a nitrile (1-benzylpiperidine-4-carbonitrile), which is finally reduced to the aldehyde. google.com This sequence demonstrates how functional groups can be manipulated around the piperidine core.
To synthesize a complex derivative of this compound, one might envision a route starting with the alkylation of 4-benzylpiperidine with a haloacetonitrile to install the cyanomethyl group on the nitrogen. Alternatively, one could start with piperidine-4-carbonitrile, perform N-alkylation with a substituted benzyl halide, and then modify the C4-nitrile group. For instance, the C4-nitrile could be reduced to an aminomethyl group, which could then be further functionalized. Such multistep approaches are common in the synthesis of pharmacologically active piperidines. google.comnih.gov
A hypothetical synthetic sequence could be:
Alkylation: Reaction of 4-piperidone (B1582916) with a substituted benzyl chloride to form N-benzyl-4-piperidone.
Shapiro or Wittig Reaction: Conversion of the ketone to an exocyclic methylene group.
Hydrocyanation: Addition of HCN across the double bond to introduce the cyanomethyl group at C4.
Final N-Alkylation: Introduction of a different functional group on the piperidine nitrogen after a debenzylation/re-alkylation sequence if required.
This type of strategic, multi-step planning is essential for accessing the vast chemical space of complex piperidine derivatives.
Investigating Structural Determinants of Biological Interactions
The biological activity of this compound is intrinsically linked to its molecular structure. The specific arrangement of atoms and functional groups in three-dimensional space dictates how it interacts with biological targets.
Conformation and Stereochemical Aspects
The flexibility of the piperidine ring and the benzyl group in this compound allows it to adopt various conformations. The relative orientation of these groups is crucial for fitting into the binding site of a biological target. For instance, in related 4-benzylpiperidine derivatives that inhibit acetylcholinesterase, a specific conformation of the benzylpiperidine moiety was identified as being essential for activity. nih.gov The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. The orientation of the benzyl and acetonitrile substituents (axial or equatorial) can significantly impact biological activity. Stereochemistry also plays a critical role, as different enantiomers of a chiral molecule can exhibit vastly different biological effects due to the stereospecific nature of biological receptors.
Spatial Orientation of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, key pharmacophoric features include:
A basic nitrogen atom: The piperidine nitrogen is typically protonated at physiological pH, forming a positive ionizable group that can engage in ionic interactions with acidic residues in a receptor binding pocket. nih.gov
A hydrophobic benzyl group: This bulky, non-polar group often interacts with hydrophobic pockets within the target protein. nih.govnih.gov
A hydrogen bond acceptor/donor: The nitrile group can act as a hydrogen bond acceptor, forming interactions with suitable donor groups on the target.
The spatial arrangement of these features is critical. Pharmacophore models for related sigma-1 receptor ligands, which share the benzylpiperidine scaffold, suggest an optimal distance between two hydrophobic sites and a central basic core. nih.gov
Influence of Substructure Variations on Target Binding
Modifications to the different substructures of this compound can have a profound impact on its target binding and biological activity.
| Substructure Modification | Effect on Biological Activity | Reference Compounds |
| Benzyl Ring Substitution | Introduction of substituents on the benzyl ring can alter hydrophobic and electronic properties, potentially enhancing or diminishing binding affinity. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions on the benzyl ring significantly influenced their inhibitory potency against the USP1/UAF1 deubiquitinase. nih.gov | N-benzyl-2-phenylpyrimidin-4-amine derivatives |
| Piperidine Ring Modifications | Altering the piperidine ring, for instance, by introducing substituents or changing its size, can affect the conformation and the position of the basic nitrogen, thereby impacting receptor interaction. | Indanone-benzylpiperidine inhibitors of acetylcholinesterase |
| Acetonitrile Group Replacement | Replacing the acetonitrile group with other functional groups can change the hydrogen bonding capabilities and overall polarity of the molecule, leading to altered target interactions. | 4-benzylpiperidine carboxamides |
Studies on 4-benzylpiperidine carboxamides as triple reuptake inhibitors have shown that the nature of aromatic substituents and the length of the linker between the piperidine ring and other parts of the molecule are critical for selectivity and potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure and the biological activity of a series of compounds.
Development of Predictive Models for Biological Activity
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as size, shape, hydrophobicity, and electronic properties. nih.gov Finally, a mathematical equation is derived that correlates the descriptors with the biological activity. nih.gov This equation can then be used to predict the activity of new, untested compounds. For a series of designer benzodiazepines, a validated QSAR model was able to predict high biological activity for a significant portion of the compounds. nih.gov
Correlation of Molecular Descriptors with Observed Effects
Various molecular descriptors can be correlated with the biological activity of this compound and its analogs. These can be broadly categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the distribution of electrons in the molecule, such as dipole moment and partial charges.
Steric descriptors: These describe the size and shape of the molecule.
Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets.
The table below provides examples of molecular descriptors and their potential correlation with biological activity.
| Descriptor Type | Example Descriptor | Potential Correlation with Biological Activity |
| Hydrophobic | LogP (octanol-water partition coefficient) | Higher LogP may indicate better membrane permeability but could also lead to non-specific binding. |
| Electronic | Dipole Moment | Can influence long-range interactions with the target protein. |
| Steric | Molar Refractivity | Relates to the volume of the molecule and can be correlated with how well it fits into a binding site. |
| Topological | Wiener Index | Describes the branching of the molecule, which can affect its shape and flexibility. |
By understanding which molecular descriptors are most important for a particular biological activity, medicinal chemists can rationally design new molecules with improved potency and selectivity.
Advancements in Molecular Design: Structure-Activity Relationship and Bioisosteric Replacements in the this compound Framework
In the realm of medicinal chemistry, the quest for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties is a continuous endeavor. A key strategy in this process is the application of bioisosterism, the exchange of a functional group with another that shares similar physicochemical properties, to fine-tune the biological activity of a molecule. This article delves into the structure-activity relationship (SAR) and molecular design principles centered on the this compound scaffold, with a specific focus on bioisosteric replacements within its core components.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This technique is instrumental in understanding how a ligand, such as a derivative of 2-(4-Benzylpiperidino)acetonitrile, fits into the binding site of a protein.
Molecular docking studies have been effectively employed to predict the binding modes and affinities of compounds structurally related to this compound. For instance, in studies of N'-2-(4-benzylpiperidin-1-yl)acylhydrazone derivatives, which share the core benzylpiperidine moiety, docking experiments were conducted to understand their interactions with the active sites of cholinesterase enzymes, which are key targets in Alzheimer's disease research. nih.gov These simulations help to visualize how the molecule orients itself within the enzyme's active site, providing a static snapshot of the likely binding conformation.
Similarly, docking studies on other derivatives containing the N-benzylpiperidine motif have been used to predict their binding affinity for targets like the sigma receptors (σR). nih.gov The binding energy, calculated in units of kcal/mol, is a key output of these simulations and serves as an estimate of the ligand's binding affinity. nih.gov A lower binding energy generally indicates a more stable ligand-receptor complex and higher affinity. nih.gov For example, a modeled complex of a pyridine (B92270) derivative featuring a benzylpiperidine group with the hσ₁R showed a favorable binding energy of -11.2 kcal/mol. nih.gov
These predictions are crucial in the early stages of drug design, allowing for the prioritization of compounds for synthesis and biological testing.
A primary goal of molecular docking is to identify the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic forces, and π-π stacking.
For derivatives containing the benzylpiperidine core, docking studies have revealed critical interactions within the receptor's binding pocket. For example, the benzyl (B1604629) group often engages in hydrophobic or π-alkyl interactions with nonpolar amino acid residues. nih.gov In the case of a pyridine derivative binding to the σ₁ receptor, the pyridine ring was shown to establish π-alkyl interactions with residues such as Leu105 and Met93. nih.gov
Furthermore, hydrogen bonds, which are highly directional interactions, are frequently identified between the ligand and the protein. In one such study, a hydrogen bond was observed between a nitrogen atom (NH group) in the linker of a benzylpiperidine derivative and the amino acid residue Glu172 of the σ₁ receptor. nih.gov The nitrile group in this compound itself has the potential to act as a hydrogen bond acceptor, an interaction that can be explored through docking simulations.
The table below summarizes the types of interactions that are typically identified in docking studies of benzylpiperidine derivatives with their protein targets.
| Interaction Type | Interacting Ligand Moiety | Potential Interacting Receptor Residues |
| Hydrogen Bonding | Amine/Amide NH, Nitrile N | Asp, Glu, Ser, Thr |
| Hydrophobic/π-Alkyl | Benzyl Ring, Piperidine (B6355638) Ring | Leu, Val, Ile, Met, Ala |
| π-π Stacking | Benzyl Ring | Phe, Tyr, Trp, His |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. huatengsci.com Docking algorithms are at the heart of this process. By starting with a lead compound, such as a basic this compound scaffold, medicinal chemists can perform virtual screening of databases containing thousands of similar structures to find novel candidates with potentially higher affinity or better selectivity.
Once a promising hit is identified, lead optimization begins. This iterative process involves making small, rational modifications to the chemical structure of the lead compound to improve its properties. huatengsci.com Molecular docking provides invaluable guidance for this process. For example, if a docking simulation reveals an unoccupied hydrophobic pocket near the bound ligand, a chemist might decide to add a lipophilic group to the ligand's structure to fill that pocket, potentially increasing binding affinity. This approach has been successfully used to optimize substituted 2-arylbenzimidazoles as non-zinc-binding inhibitors. huatengsci.com The structure-activity relationships (SAR) derived from testing these modified compounds, in conjunction with further docking studies, help to refine the molecular design and lead to the development of more effective drug candidates. huatengsci.com
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.gov This method simulates the motion of atoms and molecules, providing insights into the flexibility of both the ligand and the protein. nih.gov
MD simulations are used to assess the stability of the binding mode predicted by molecular docking. By simulating the ligand-protein complex in a near-physiological environment (including water and ions) for a period of nanoseconds to microseconds, researchers can observe whether the key interactions identified in docking are maintained over time. nih.gov
These simulations can reveal subtle conformational changes in the protein induced by ligand binding. The analysis of the trajectory of the atoms throughout the simulation can highlight the stability of hydrogen bonds and the persistence of hydrophobic contacts. For example, MD simulations can confirm that a ligand remains securely in the binding pocket and does not diffuse away, thus validating the docking prediction. huatengsci.com This dynamic analysis provides a more realistic and reliable understanding of the ligand-receptor interaction than a static model alone. nih.gov
A significant advantage of MD simulations is their ability to account for the inherent flexibility of both the ligand and the receptor. nih.gov Proteins are not rigid structures; their side chains and even parts of their backbone can move and adapt to the presence of a ligand, a phenomenon known as "induced fit". nih.gov
MD simulations allow researchers to explore the conformational space available to the ligand while it is bound to the receptor. This is particularly important for flexible molecules like this compound, which has several rotatable bonds. The simulation can show which conformations are most stable within the binding site. Simultaneously, MD can reveal which parts of the receptor are flexible and how they move to accommodate the ligand. Understanding this dynamic interplay is crucial, as receptor flexibility can significantly impact ligand binding and affinity. In some cases, MD simulations have shown that refining docking models with considerations for receptor flexibility can improve the accuracy of binding mode prediction.
Quantum Chemical Calculations and Spectroscopic Correlations
Quantum chemical calculations serve as a powerful tool for understanding the fundamental properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the electronic structure and to predict spectroscopic data, which can then be correlated with experimental findings for structural validation.
Electronic Structure Elucidation and Reactivity Prediction
The electronic structure of this compound can be elucidated through quantum chemical calculations, which provide insights into its reactivity. By optimizing the molecule's geometry using methods such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)), it is possible to determine key structural parameters like bond lengths, bond angles, and dihedral angles. epstem.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. eurjchem.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability. eurjchem.com A smaller gap suggests higher reactivity. These calculations also allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites.
Hypothetical Reactivity Descriptors for this compound:
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -0.5 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 6.0 eV | Chemical reactivity and stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 0.5 eV | Energy released upon gaining an electron |
These values are illustrative and would need to be calculated using appropriate quantum chemical methods.
Theoretical Prediction of Spectroscopic Signatures
Theoretical calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, with a high degree of accuracy. Vibrational frequency calculations, based on the optimized molecular geometry, can be correlated with experimental FT-IR spectra to aid in the assignment of characteristic peaks. epstem.net
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.netnih.gov By comparing the theoretically predicted ¹H and ¹³C NMR spectra with experimental data, the chemical structure of this compound can be unequivocally confirmed.
Hypothetical Predicted vs. Experimental Spectroscopic Data Correlation:
| Spectroscopic Data | Theoretical Prediction Method | Correlation with Experimental Data |
| FT-IR Vibrational Frequencies | DFT (B3LYP/6-31G(d,p)) | Scaling factors are typically applied to theoretical frequencies to improve correlation with experimental peak positions. |
| ¹H NMR Chemical Shifts | GIAO | Linear regression analysis often shows a strong correlation (R² > 0.99) between calculated and experimental shifts. epstem.net |
| ¹³C NMR Chemical Shifts | GIAO | Similar to ¹H NMR, a high degree of correlation is expected, aiding in the precise assignment of carbon atoms. epstem.net |
In Silico ADME/Tox Prediction in Early-Stage Research
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology (Tox) predictions are vital in the early stages of research to assess the drug-like properties of a compound. nih.gov These computational models use the molecular structure to predict a substance's pharmacokinetic and toxicological profile.
Prediction of Physicochemical Properties Relevant to Distribution
The distribution of a compound within the body is heavily influenced by its physicochemical properties. In silico tools can predict key parameters such as lipophilicity (logP), aqueous solubility (logS), and plasma protein binding. mdpi.com For instance, the predicted octanol-water partition coefficient (AlogP) can indicate whether a compound is likely to have good absorption and permeation. frontiersin.org
Other important predictions include Caco-2 cell permeability, which models absorption in the human intestine, and blood-brain barrier (BBB) penetration, which is crucial for compounds targeting the central nervous system. frontiersin.org
Hypothetical In Silico Physicochemical and ADME Properties for this compound:
| Property | Predicted Value | Implication for Distribution |
| AlogP98 | 2.8 | Good lipophilicity, suggesting favorable absorption and permeation. |
| Aqueous Solubility (logS) | -3.5 | Moderate solubility. |
| Caco-2 Permeability (Papp) | >0.90 x 10⁻⁶ cm/s | High permeability, indicating good intestinal absorption. frontiersin.org |
| Blood-Brain Barrier (BBB) Permeability | High | Potential to cross the BBB and act on the central nervous system. |
| Plasma Protein Binding | ~85% | Significant binding to plasma proteins could affect its free concentration and pharmacological effect. mdpi.com |
These are hypothetical predictions based on typical in silico models.
Assessment of Metabolic Stability and Pathways
The metabolic fate of a compound is a critical aspect of its pharmacokinetic profile. In silico models can predict the metabolic stability of this compound by identifying its potential interactions with metabolic enzymes, particularly the Cytochrome P450 (CYP) family. nih.gov Predictions can indicate whether the compound is likely to be a substrate or an inhibitor of specific CYP isoenzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov
Furthermore, these tools can predict the likely sites of metabolism on the molecule, helping to identify potential metabolites. This information is invaluable for designing further metabolism studies. nih.gov The hydrolysis of labile functional groups in plasma can also be assessed. nih.gov
Hypothetical Metabolic Profile of this compound:
| Metabolic Aspect | In Silico Prediction | Significance |
| CYP450 Inhibition | Likely inhibitor of CYP2D6 | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP450 Substrate | Substrate of CYP3A4 and CYP2C9 | These enzymes would be primarily responsible for its metabolism. |
| Metabolic Stability | Moderate | Expected to have a reasonable half-life in the body. |
| Plasma Hydrolysis | Low | The nitrile and piperidine moieties are generally stable to hydrolysis in plasma. nih.gov |
These predictions are illustrative and require experimental verification.
Despite a comprehensive search for the chemical compound "this compound," no publicly available scientific literature, research articles, or data could be found regarding its use as a versatile synthetic intermediate. Information detailing its role as a precursor for nitrogen-containing heterocycles, its application in the synthesis of advanced chemical scaffolds, or its use in the preparation of complex organic molecules is not present in the accessible scientific domain.
Consequently, it is not possible to generate the requested article with scientifically accurate and detailed content for the specified sections and subsections. The foundational research findings and data necessary to construct an informative and authoritative article on the synthetic utility of "this compound" are absent from the searched sources.
Future Directions and Emerging Research Avenues for 2 4 Benzylpiperidino Acetonitrile
Innovations in Green Chemistry and Sustainable Synthesis
The synthesis of piperidine (B6355638) derivatives and nitriles is undergoing a significant transformation towards more environmentally sustainable methods. iitbhilai.ac.innih.govnih.gov Traditional synthetic routes often rely on harsh conditions and toxic reagents, but modern green chemistry approaches offer safer and more efficient alternatives. nih.govnih.gov
For the piperidine core, research is moving away from conventional methods like the hydrogenation of pyridine (B92270) over metal catalysts, which can require high pressure and temperature. nih.govorganic-chemistry.org Innovations include:
Biocatalysis : Enzymes such as immobilized lipases are being used for the multicomponent synthesis of piperidine derivatives, offering high yields and reusability of the catalyst. rsc.org
Renewable Feedstocks : A novel approach involves the synthesis of piperidine from bio-renewable tetrahydrofurfurylamine, reducing dependence on fossil-fuel-based pyridine. rsc.org Another sustainable method produces piperidines from furfural, a platform chemical derived from biomass. nih.gov
Efficient Catalysis : A recently developed two-step process combines biocatalytic C-H oxidation with radical cross-coupling, simplifying the creation of complex piperidines and avoiding the need for expensive precious metal catalysts like palladium. news-medical.net
Similarly, the synthesis of the acetonitrile (B52724) group is being reimagined through a green lens to avoid toxic cyanide reagents. acs.org Key developments include:
Catalytic Alkylation : Researchers have developed a manganese-catalyzed sustainable α-alkylation of nitriles using abundant alcohols derived from biomass, with water as the only byproduct. iitbhilai.ac.in
Ionic Liquids : Simple ionic liquids can catalyze the synthesis of nitriles from aldehydes and hydroxylamine (B1172632) hydrochloride under mild, metal-free conditions, accommodating a wide range of substrates, including those derived from lignin. acs.orgacs.org
Biocatalytic Dehydration : Aldoxime dehydratases offer a cyanide-free route to nitriles from aldoximes under mild conditions, with the potential for high substrate loads and compatibility with biogenic raw materials like furfural. mdpi.com
These sustainable methodologies provide a roadmap for the future production of 2-(4-Benzylpiperidino)acetonitrile, emphasizing reduced environmental impact and increased efficiency.
Advanced High-Throughput Screening and Combinatorial Library Design
The piperidine scaffold is a cornerstone in the design of combinatorial libraries for drug discovery. thieme-connect.com High-throughput screening of these libraries has led to the identification of lead compounds for various diseases. thieme-connect.com For this compound, these advanced screening techniques offer a powerful avenue for discovering new biological activities.
By systematically modifying the benzyl (B1604629) and acetonitrile moieties of the core structure, vast libraries of related compounds can be generated. This process, known as combinatorial synthesis, allows for the rapid production of a multitude of molecules. slideshare.net These libraries can then be subjected to high-throughput screening against diverse biological targets. This approach increases the probability of discovering novel, potent, and selective modulators of protein function. For example, a piperidine-based combinatorial library was instrumental in discovering a weak renin inhibitor, which, through subsequent structure-based design, was optimized into a more potent candidate. thieme-connect.com
Exploration of Novel Biological Targets and Polypharmacology
Derivatives of N-benzylpiperidine are known to interact with a wide array of biological targets, making them promising candidates for treating complex diseases. nih.gov The structural motif is present in drugs targeting cancer, Alzheimer's disease, and neuropathic pain. nih.govencyclopedia.pub This inherent versatility suggests that this compound and its analogs could have untapped therapeutic potential.
Future research will likely focus on screening this compound and its derivatives against a broader range of biological targets. This exploration could uncover novel mechanisms of action and new therapeutic indications. A key area of interest is polypharmacology , where a single compound is designed to interact with multiple targets simultaneously. nih.gov This multi-target approach is particularly relevant for multifactorial diseases like Alzheimer's, where a combination of effects—such as inhibiting both histone deacetylase (HDAC) and acetylcholinesterase (AChE)—may be more effective than a single-target therapy. nih.gov The ability of the N-benzylpiperidine scaffold to interact with multiple receptors makes it an ideal starting point for developing such multi-target ligands. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can analyze vast datasets to predict the properties of molecules, guiding the design of more effective and safer drugs. crimsonpublishers.comnih.gov
For this compound, AI and ML can be applied in several ways:
Target Identification : AI algorithms can analyze biological data to identify new potential protein targets for the compound. nih.gov
De Novo Design : Generative AI models can design novel derivatives of this compound with optimized properties, such as enhanced binding affinity or improved metabolic stability. nih.govbohrium.com
Property Prediction : ML models can predict the physicochemical properties, bioactivity, and potential toxicity of new analogs before they are synthesized, saving time and resources. crimsonpublishers.comnih.gov For instance, the DeepTox tool uses deep learning to predict the toxicity of compounds. crimsonpublishers.com
Synthesis Planning : AI can assist in planning the most efficient synthetic routes for novel derivatives. bohrium.com
By integrating AI and ML into the research workflow, scientists can more effectively navigate the vast chemical space and accelerate the journey from initial compound to clinical candidate. nih.govpmarketresearch.com
Development of Prodrugs and Targeted Delivery Systems in Chemical Research
Optimizing the pharmacokinetic profile of a drug candidate is crucial for its clinical success. Prodrug strategies and targeted delivery systems are two powerful approaches to enhance properties such as solubility, stability, and bioavailability.
A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. acs.org This strategy can be used to overcome challenges like poor membrane permeability or to achieve site-selective drug release. For piperidine-containing compounds, various prodrug approaches have been explored to improve their therapeutic index. google.comnih.gov For instance, a prodrug of fencamfamine, a stimulant with abuse potential, was designed to be activated only in the gut, preventing its misuse. acs.org
Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, increasing efficacy while minimizing systemic side effects. Nanoparticles and polymeric films are being investigated as carriers for piperidine-based drugs. nih.govacs.org For example, polymeric films containing piperidine derivatives have been developed for the controlled release of antimicrobial agents. nih.gov These systems can be designed to respond to specific physiological conditions, such as pH or temperature, ensuring that the drug is released at the right time and place. nih.gov
Future research into this compound could explore these strategies to enhance its delivery to specific tissues or to control its release over time, thereby maximizing its therapeutic potential.
Q & A
Basic: What are the established synthetic routes for 2-(4-Benzylpiperidino)acetonitrile, and how can reaction conditions be optimized for yield and purity?
Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. Key steps include:
- Step 1: Alkylation of 4-benzylpiperidine with bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the acetonitrile derivative .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Optimization Strategies:
- Temperature Control: Higher temperatures (>80°C) may lead to side reactions (e.g., hydrolysis of nitrile).
- Catalysts: Use of phase-transfer catalysts (e.g., TBAB) improves reaction efficiency in biphasic systems .
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require careful drying to avoid hydrolysis .
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 70°C | 60–75% | >90% |
| 2 | Silica gel, EA/Hex | 85–90% | >95% |
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.5–3.5 ppm (piperidine protons), δ 4.2 ppm (CH₂CN), and δ 7.3 ppm (benzyl aromatic protons) confirm structure .
- ¹³C NMR: Signals at ~118 ppm (CN) and 45–55 ppm (piperidine carbons) .
- IR Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .
- X-ray Crystallography: SHELXL refinement resolves stereochemistry and hydrogen bonding. Challenges include twinning; Flack parameter analysis (e.g., η or x) mitigates enantiomorph ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
